2-Chloro-4-fluoronicotinonitrile
Overview
Description
2-Chloro-4-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 . It is also known by its synonym 2-Chloro-4-fluoro-3-pyridinecarbonitrile . This compound is part of the pyridine family and is characterized by the presence of both chlorine and fluorine atoms attached to the pyridine ring, along with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the reaction of 2-chloronicotinonitrile with a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the halogen exchange.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling reactions: Boronic acids and palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Amines: From reduction of the nitrile group.
Carboxylic acids: From oxidation of the nitrile group.
Biaryl compounds: From coupling reactions.
Scientific Research Applications
2-Chloro-4-fluoronicotinonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoronicotinonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes transformations through nucleophilic substitution, reduction, or coupling. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinonitrile: Lacks the fluorine atom.
4-Fluoronicotinonitrile: Lacks the chlorine atom.
2-Chloro-3-fluoropyridine: Similar structure but without the nitrile group.
Uniqueness
2-Chloro-4-fluoronicotinonitrile is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with a nitrile group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-fluoropyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUFUJWMNQTQML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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